Metastannic acid

Description

Properties

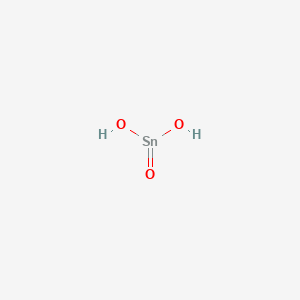

IUPAC Name |

dihydroxy(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.O.Sn/h2*1H2;;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYOHNUMSAGWQZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Sn](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316737 | |

| Record name | Metastannic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Creamy-white odorless granules; [Keeling and Walker MSDS] | |

| Record name | Metastannic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20806 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13472-47-4 | |

| Record name | Metastannic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metastannic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metastannic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metastannic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Metastannic Acid from Tin and Nitric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of metastannic acid from the reaction of metallic tin with nitric acid. It includes detailed experimental protocols for both industrial and laboratory-scale synthesis, a summary of key quantitative data, and a discussion of the underlying chemical principles and characterization methods.

Introduction

This compound, a hydrated form of tin(IV) oxide (SnO₂·nH₂O), is a versatile material with applications in ceramics, flame retardants, catalysts, and as a precursor for the synthesis of other tin compounds. The reaction of metallic tin with concentrated nitric acid is a common and effective method for its preparation. This process involves the oxidation of tin to the +4 state and subsequent hydrolysis to form a hydrated precipitate. This guide will delve into the technical aspects of this synthesis, providing practical information for its successful implementation and characterization.

Reaction Chemistry

The reaction between tin and concentrated nitric acid is a complex oxidation-reduction process. Tin is oxidized from its elemental state (oxidation state 0) to the +4 oxidation state, while the nitrogen in nitric acid is reduced, typically to nitrogen dioxide (NO₂). The overall balanced chemical equation for this reaction is:

Sn(s) + 4HNO₃(aq) → H₂SnO₃(s) + 4NO₂(g) + H₂O(l) [1]

The product, this compound (H₂SnO₃), is a white, amorphous solid that is insoluble in water and nitric acid.[1] It is more accurately represented as a hydrated tin(IV) oxide, SnO₂·nH₂O. The reaction with hot, concentrated nitric acid typically yields the β-form of stannic acid, which is known as this compound.

Experimental Protocols

Industrial Scale Synthesis

The following protocols are derived from patented industrial processes and are designed for large-scale production.

Example 1:

-

Reaction Setup: A 50L pressurized reactor is charged with 28L of water, 2.5 kg of tin flower, and 4.78L of 39.9% industrial nitric acid.[2]

-

Reaction Conditions: The temperature is maintained at 125 ± 5 °C, and the reaction is carried out for 6 hours under a pressure of 0.9 MPa.[2]

-

Product Isolation: After the reaction, liquid-solid separation is performed to isolate the intermediate this compound product.[2]

-

Purification: The this compound is neutralized, washed, and dried to yield the final product.[2]

Example 2:

-

Reaction Setup: A 2m³ pressurized reactor is charged with 1.2m³ of water, 110 kg of tin powder, and industrial nitric acid (39.9%).[2]

-

Reaction Conditions: The mixture is heated to 140 °C and reacted under a pressure of 0.7 MPa for 5 hours.[2]

-

Product Isolation and Purification: The resulting this compound is separated, neutralized, washed, dried, calcined, and crushed to obtain tin dioxide powder.[2]

Laboratory Scale Synthesis (Proposed)

This proposed protocol is a synthesis of information from various sources for a standard laboratory setting.

-

Reaction Setup: In a well-ventilated fume hood, place 10 g of tin metal (granules or powder) into a 500 mL beaker.

-

Acid Addition: Slowly and cautiously add 100 mL of concentrated (70%) nitric acid to the beaker. The reaction is exothermic and will produce toxic nitrogen dioxide gas.

-

Reaction: Allow the reaction to proceed with gentle heating (e.g., on a hot plate at low to medium setting) and stirring until the evolution of brown fumes ceases and all the tin has been converted into a white precipitate.

-

Digestion: Continue to heat the mixture gently for 30 minutes to ensure complete reaction.

-

Isolation: Allow the precipitate to settle, then decant the supernatant nitric acid.

-

Washing: Wash the precipitate several times with deionized water until the washings are neutral to litmus (B1172312) paper. This removes any remaining nitric acid.

-

Drying: Dry the resulting white powder in an oven at 110 °C to a constant weight.

Data Presentation

The following tables summarize key quantitative data from industrial synthesis protocols.

| Parameter | Value | Reference |

| Reactant Quantities (Example 1) | ||

| Water | 28 L | [2] |

| Tin Flower | 2.5 kg | [2] |

| 39.9% Nitric Acid | 4.78 L | [2] |

| Reaction Conditions (Example 1) | ||

| Temperature | 125 ± 5 °C | [2] |

| Pressure | 0.9 MPa | [2] |

| Reaction Time | 6 hours | [2] |

| Reactant Quantities (Example 2) | ||

| Water | 1.2 m³ | [2] |

| Tin Powder | 110 kg | [2] |

| 39.9% Nitric Acid | As required | [2] |

| Reaction Conditions (Example 2) | ||

| Temperature | 140 °C | [2] |

| Pressure | 0.7 MPa | [2] |

| Reaction Time | 5 hours | [2] |

| Product Specifications | ||

| Particle Size | < 10 µm | [2] |

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and properties.

-

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the material. This compound is typically amorphous, but upon heating (calcination), it converts to crystalline tin(IV) oxide (cassiterite).

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can identify the functional groups present in the sample. For this compound, characteristic peaks include a broad band in the 3000-3600 cm⁻¹ region corresponding to the O-H stretching of adsorbed water and Sn-OH groups, and a peak around 1620 cm⁻¹ due to the bending vibration of water molecules. The Sn-O stretching vibrations are observed in the lower wavenumber region (400-700 cm⁻¹).[3]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA/DTA provides information about the thermal stability and decomposition of the material. The TGA curve of this compound shows a weight loss corresponding to the removal of water molecules upon heating. The DTA curve will show endothermic peaks associated with dehydration and an exothermic peak if crystallization into SnO₂ occurs.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of the synthesized powder.

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.

Reaction Pathway

Caption: A diagram showing the oxidation and reduction steps in the formation of this compound.

Safety Considerations

The synthesis of this compound involves the use of concentrated nitric acid and the evolution of toxic nitrogen dioxide gas. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be vigorous and exothermic, so slow and controlled addition of reagents is crucial.

Conclusion

The synthesis of this compound from tin and nitric acid is a well-established and scalable process. This guide has provided a detailed overview of the reaction chemistry, experimental protocols for both industrial and laboratory settings, and methods for characterization. By understanding the key parameters and safety precautions, researchers can reliably produce and characterize this important tin compound for a variety of applications.

References

A Technical Guide to the Crystal Structures of Metastannic Acid and Stannic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural differences between metastannic acid and stannic acid. While often used interchangeably, these terms refer to chemically distinct forms of tin(IV) oxide hydrates with significant variations in their crystalline nature. This document elucidates their respective structures, synthesis protocols, and characterization methodologies, with a focus on X-ray diffraction techniques. Quantitative data is presented in tabular format for clarity, and logical relationships and experimental workflows are visualized using diagrams.

Introduction: Distinguishing Stannic and this compound

In the field of inorganic chemistry, the nomenclature surrounding tin-based acids can be ambiguous. "Stannic acid" is a general term for hydrated tin(IV) oxide (SnO₂·xH₂O). It is more accurately described as a hydrated oxide rather than a discrete acid with a defined crystal structure. Conversely, "this compound" (often denoted as H₂SnO₃ or β-stannic acid) is a specific, typically amorphous or poorly crystalline form of hydrated tin(IV) oxide.[1][2] This guide will treat stannic acid in the context of its stable, anhydrous crystalline form, tin(IV) oxide (SnO₂), which possesses a well-defined crystal structure, and will detail the amorphous nature of this compound.

Crystal Structure Analysis

Stannic Acid (Tin(IV) Oxide, SnO₂)

The most stable and well-characterized form of "stannic acid" is its anhydrous counterpart, tin(IV) oxide (SnO₂). SnO₂ crystallizes in a rutile tetragonal structure, which is a common crystal structure for metal dioxides. In this structure, each tin atom is coordinated to six oxygen atoms in a slightly distorted octahedral geometry, and each oxygen atom is coordinated to three tin atoms in a trigonal planar arrangement.

The crystallographic data for tin(IV) oxide is summarized in the table below.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4₂/mnm |

| a | 4.737 Å |

| c | 3.185 Å |

| α, β, γ | 90° |

| Tin Coordination | 6 (Octahedral) |

| Oxygen Coordination | 3 (Trigonal Planar) |

This compound (β-Stannic Acid)

This compound is consistently described as an amorphous or poorly crystalline material.[3] As such, it does not possess the long-range atomic order characteristic of a crystalline solid. Therefore, it is not possible to define a unit cell or specific lattice parameters for this compound. X-ray diffraction (XRD) patterns of this compound do not show sharp Bragg peaks but rather broad, diffuse humps, which are characteristic of amorphous materials.[4] This lack of crystallinity is a key distinguishing feature from the well-defined structure of stannic acid (SnO₂).

Synthesis Methodologies

Synthesis of this compound

This compound is commonly synthesized by the oxidation of metallic tin with nitric acid.[1][5]

Experimental Protocol:

-

Reaction Setup: Place 2.5 kg of tin powder or granules into a 50 L pressurized reactor.

-

Acid Addition: Cautiously add 28 L of water, followed by 4.78 L of 39.9% industrial-grade nitric acid to the reactor.[6]

-

Reaction Conditions: Seal the reactor and heat the mixture to 125 ± 5 °C under a pressure of 0.9 MPa for 6 hours.[6]

-

Product Isolation: After the reaction is complete, cool the reactor and separate the solid product from the residual liquid via filtration.

-

Washing and Drying: Wash the resulting white precipitate (this compound) thoroughly with deionized water to remove any unreacted acid and soluble impurities. Dry the product in an oven at 110 °C.

Synthesis of Stannic Acid (as Hydrated Tin(IV) Oxide)

A common laboratory method for preparing a form of stannic acid (hydrated tin(IV) oxide) is through the hydrolysis of tin(IV) chloride.[7]

Experimental Protocol:

-

Starting Material: Prepare a dilute aqueous solution of tin(IV) chloride (SnCl₄).

-

Hydrolysis: Boil the dilute solution of tin(IV) chloride. Hydrolysis will occur, leading to the formation of a precipitate.[8] The reaction is: SnCl₄ + (x+2)H₂O → SnO₂·xH₂O + 4HCl.

-

Precipitation: The hydrated tin(IV) oxide will precipitate out of the solution as a gelatinous white solid.

-

Washing: Decant the supernatant and wash the precipitate repeatedly with deionized water to remove residual hydrochloric acid.

-

Drying: Dry the washed precipitate in a desiccator over a suitable drying agent.

Characterization: X-Ray Diffraction (XRD)

XRD is a primary technique for distinguishing between the crystalline stannic acid (SnO₂) and amorphous this compound.

Experimental Protocol for Powder XRD:

-

Sample Preparation: Finely grind the dried sample of stannic acid or this compound into a homogeneous powder using an agate mortar and pestle.

-

Sample Mounting: Mount the powdered sample onto a zero-background sample holder.

-

Instrument Setup:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 10° to 80°

-

Step Size: 0.02°

-

Scan Speed: 2°/minute

-

-

Data Analysis:

-

For crystalline samples (stannic acid/SnO₂), identify the peak positions and intensities. Compare the experimental pattern with standard diffraction patterns (e.g., from the JCPDS database) for phase identification. Perform Rietveld refinement to obtain detailed structural parameters.

-

For amorphous samples (this compound), the pattern will show broad, diffuse scattering maxima.

-

Visualized Relationships and Workflows

Caption: Relationship between tin precursors and the resulting acids.

Caption: General workflow for synthesis and characterization.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. echemi.com [echemi.com]

- 6. CN1657417A - Manufacturing method of this compound (tin dioxide) powder - Google Patents [patents.google.com]

- 7. zenodo.org [zenodo.org]

- 8. chlorates.exrockets.com [chlorates.exrockets.com]

A Comprehensive Technical Guide to the Solubility of Metastannic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of metastannic acid (H₂SnO₃), also known as stannic acid or tin(IV) oxide hydrate. Due to its relevance in various industrial and research applications, including ceramics, flame retardants, and catalysis, a thorough understanding of its solubility characteristics is crucial. This document summarizes the available qualitative and quantitative data, outlines experimental protocols for solubility determination, and provides visual representations of its chemical behavior and experimental workflows.

Overview of this compound

This compound is a hydrated form of tin(IV) oxide, typically appearing as a white amorphous powder.[1][2][3][4][5] It exists in two primary forms: the alpha- (α) and beta- (β) forms. The method of preparation significantly influences its structure and, consequently, its solubility. The alpha-stannic acid is typically freshly precipitated and is known to be more reactive, while the beta-stannic acid results from the reaction of tin with nitric acid.[6]

Solubility Profile of this compound

This compound is generally characterized by its low solubility in aqueous and organic solvents. However, its solubility is notably influenced by the nature of the solvent (acidic, basic, or organic), the temperature, and the specific form of the acid. While precise quantitative solubility data is limited in publicly available literature, a qualitative summary is presented in Table 1.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility | Conditions and Remarks | Citations |

| Aqueous | Water | Insoluble | This compound is practically insoluble in cold and hot water. | [1][2][4][5][7] |

| Ammonia (B1221849) | Sparingly Soluble (α-form) | The alpha-form of stannic acid shows some solubility in ammonia, while the beta-form is generally insoluble. | [4] | |

| Acids | Dilute Mineral Acids (e.g., HCl, HNO₃) | Insoluble | Generally insoluble in dilute, non-complexing acids. | [3] |

| Concentrated Hydrochloric Acid (HCl) | Soluble (with heating) | Boiling in concentrated HCl can lead to the formation of soluble tin chloride compounds. | [3] | |

| Concentrated Sulfuric Acid (H₂SO₄) | Soluble | Soluble, especially when heated. | [4][8] | |

| Bases | Dilute Alkali Hydroxides (e.g., NaOH, KOH) | Insoluble | Generally insoluble in dilute alkali. | [7] |

| Concentrated/Hot Alkali Hydroxides (e.g., NaOH, KOH) | Soluble | Soluble in hot, concentrated solutions of strong bases to form stannates. | [3][5][7] | |

| Soda Ash (Sodium Carbonate) | Soluble | [3] | ||

| Organic Solvents | Ethanol | Insoluble | [9] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These protocols are based on established methods for sparingly soluble inorganic compounds.

Preparation of this compound (β-form)

A common method for synthesizing β-metastannic acid involves the reaction of tin metal with nitric acid.[1][2][6]

Materials:

-

Tin metal (granules or foil)

-

Concentrated Nitric Acid (HNO₃)

-

Distilled water

-

Beaker

-

Heating plate/mantle

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Drying oven

Procedure:

-

Place a known quantity of tin metal in a beaker under a fume hood.

-

Slowly add concentrated nitric acid to the tin. The reaction can be vigorous and produces nitrogen oxides, so caution is necessary.

-

Heat the mixture gently to ensure the complete reaction of the tin. The formation of a white precipitate of this compound will be observed.

-

Once the reaction is complete, dilute the mixture with distilled water.

-

Filter the white precipitate using a filtration apparatus.

-

Wash the precipitate thoroughly with distilled water to remove any unreacted acid and soluble byproducts.

-

Dry the collected this compound in a drying oven at a controlled temperature (e.g., 110°C) to a constant weight.

General Protocol for Qualitative and Quantitative Solubility Determination

This protocol can be adapted to determine the solubility of this compound in various solvents.

Materials:

-

Synthesized this compound

-

A range of solvents (e.g., distilled water, various concentrations of HCl, H₂SO₄, NaOH, and organic solvents)

-

Test tubes or vials

-

Shaking incubator or magnetic stirrer with a hot plate

-

Centrifuge

-

Analytical balance

-

pH meter

-

Appropriate analytical instrumentation for quantifying dissolved tin (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))

Procedure:

-

Saturation: Add an excess amount of dried this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a stirrer with temperature control is recommended.

-

Phase Separation: Separate the undissolved solid from the solution. For coarse particles, filtration may be sufficient. For fine particles, centrifugation at a high speed is necessary to obtain a clear supernatant.

-

Analysis: Carefully extract a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of dissolved tin in the supernatant using a sensitive analytical technique such as AAS or ICP-MS.

-

Calculation: Calculate the solubility in units such as g/100 mL or mol/L.

Visualizations

Chemical Reactivity and Solubility Pathway

The following diagram illustrates the general reactivity of this compound with different types of solvents, leading to either dissolution or insolubility.

Caption: General solubility pathways of this compound in different solvent types.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of this compound solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

This compound is a sparingly soluble compound, with its solubility being highly dependent on the chemical environment. It is largely insoluble in water and organic solvents but displays appreciable solubility in hot, concentrated strong acids and bases. The alpha-form exhibits greater reactivity and solubility in ammonia compared to the more common beta-form. For researchers and professionals working with this compound, it is imperative to consider these factors and employ rigorous experimental protocols to accurately determine its solubility in specific systems. The methodologies and data presented in this guide provide a foundational understanding for such investigations.

References

- 1. Sodium tin(IV) oxide hydrate, Reagent Grade 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. This compound [chemball.com]

- 4. This compound Properties, Applications & Safety Data | Expert Guide & Supplier in China [cobalt-nickel.net]

- 5. americanelements.com [americanelements.com]

- 6. guidechem.com [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. Tin oxide (SnO2) | SnO2 | CID 16747781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. TIN(IV) OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Thermal Decomposition of Hydrated Metastannic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of hydrated metastannic acid (H₂SnO₃·nH₂O), a critical process in the synthesis of tin(IV) oxide (SnO₂) nanoparticles. The controlled thermal treatment of this precursor is paramount in tailoring the physicochemical properties of the resulting tin oxide, which has significant applications in catalysis, gas sensing, and as a component in pharmaceutical formulations and drug delivery systems. This document outlines the key decomposition stages, presents quantitative thermal analysis data, details experimental protocols for synthesis and characterization, and provides visual representations of the decomposition pathway and experimental workflow.

Introduction

Hydrated this compound, often referred to as stannic acid or hydrated tin(IV) oxide, is an amorphous material whose composition can be represented as SnO₂·xH₂O. The thermal decomposition of this compound is a multi-step process involving dehydration and dehydroxylation, ultimately yielding crystalline tin(IV) oxide, commonly in the cassiterite phase. The temperature profile of the calcination process directly influences critical material properties such as crystallite size, surface area, and defect chemistry, which in turn dictate the performance of the final SnO₂ product in various applications.

Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound proceeds through two primary stages:

-

Dehydration: The initial stage, occurring at lower temperatures, involves the removal of physically adsorbed and loosely bound water molecules from the surface and pores of the material. This process is typically endothermic.

-

Dehydroxylation: At higher temperatures, the condensation of adjacent surface hydroxyl groups (Sn-OH) occurs, leading to the formation of Sn-O-Sn bridges and the liberation of water molecules. This process is associated with the crystallization of amorphous hydrated tin oxide into the tetragonal rutile structure of SnO₂.

Quantitative Data Presentation

The following tables summarize the quantitative data associated with the thermal decomposition of hydrated this compound, compiled from thermogravimetric and X-ray diffraction analyses.

Table 1: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTA Peak |

| Dehydration (Removal of physisorbed water) | Ambient - 200 | 5 - 15 | Endothermic |

| Dehydroxylation (Condensation of hydroxyl groups) | 200 - 600 | 10 - 20 | Exothermic (crystallization) |

Note: The exact temperatures and mass loss percentages can vary depending on the synthesis method, hydration level of the initial material, and the heating rate used during thermal analysis.

Table 2: Crystallite Size of SnO₂ as a Function of Calcination Temperature

| Calcination Temperature (°C) | Average Crystallite Size (nm) |

| 300 | ~11.9 |

| 400 | ~13.9 |

| 500 | ~17.2 |

| 600 | 20 - 40 |

| 800 | 40 - 60 |

| 1000 | > 60 |

Note: Crystallite size is typically calculated from the broadening of XRD peaks using the Scherrer equation. The values presented are indicative and can be influenced by factors such as heating rate and soaking time.

Experimental Protocols

Synthesis of Hydrated this compound

This protocol describes a common laboratory-scale synthesis of hydrated this compound via the reaction of metallic tin with nitric acid.[1][2]

Materials:

-

Granulated tin metal (Sn)

-

Concentrated nitric acid (HNO₃, 65-70%)

-

Deionized water

-

Beakers

-

Stirring rod

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Place a known quantity of granulated tin metal into a large beaker under a fume hood.

-

Slowly and cautiously add concentrated nitric acid to the tin metal. The reaction is highly exothermic and will produce toxic nitrogen dioxide (NO₂) gas. Ensure adequate ventilation.

-

The reaction will proceed vigorously, resulting in the formation of a white, voluminous precipitate of hydrated this compound.

-

Once the reaction has subsided, allow the mixture to cool to room temperature.

-

Dilute the mixture with an excess of deionized water to wash away the unreacted acid and soluble nitrates.

-

Separate the white precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate thoroughly with deionized water until the filtrate is neutral (pH ~7).

-

Dry the hydrated this compound in a drying oven at a temperature below 100°C to remove excess water without initiating significant decomposition.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

This protocol outlines the general procedure for analyzing the thermal decomposition of hydrated this compound using TGA/DTA.[3]

Equipment:

-

Simultaneous TGA/DTA instrument

-

Alumina or platinum crucibles

-

Inert gas supply (e.g., Nitrogen, Argon)

-

Oxidative gas supply (e.g., Air)

Procedure:

-

Calibrate the TGA/DTA instrument according to the manufacturer's instructions.

-

Accurately weigh approximately 5-10 mg of the dried hydrated this compound into a tared TGA crucible.

-

Place the crucible onto the instrument's balance.

-

Set the desired atmosphere (e.g., nitrogen or air) with a flow rate of 20-50 mL/min.

-

Program the instrument with the desired temperature profile. A typical dynamic scan involves heating from ambient temperature to 1000°C at a constant heating rate of 10°C/min.

-

Initiate the analysis and record the mass change (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

Analyze the resulting TGA curve to determine the temperature ranges of mass loss and the corresponding percentage of mass lost.

-

Analyze the DTA curve to identify endothermic and exothermic events associated with the decomposition process.

X-ray Diffraction (XRD) Analysis

This protocol describes the procedure for characterizing the crystalline phase and estimating the crystallite size of the SnO₂ product obtained after thermal decomposition.[4][5][6][7][8]

Equipment:

-

Powder X-ray diffractometer with a Cu Kα radiation source

-

Sample holder

-

Mortar and pestle

Procedure:

-

Finely grind the calcined SnO₂ sample using a mortar and pestle to ensure a homogenous powder.

-

Mount the powdered sample onto the sample holder, ensuring a flat and level surface.

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters for data collection. Typical settings include:

-

2θ range: 20° to 80°

-

Step size: 0.02°

-

Scan speed: 1-2°/min

-

-

Initiate the XRD scan.

-

Analyze the resulting diffraction pattern to identify the crystalline phases present by comparing the peak positions and intensities with a standard database (e.g., JCPDS card no. 41-1445 for cassiterite SnO₂).

-

Calculate the average crystallite size (D) of the SnO₂ nanoparticles using the Scherrer equation: D = (K * λ) / (β * cosθ) where:

-

K is the Scherrer constant (typically ~0.9)

-

λ is the X-ray wavelength (0.15406 nm for Cu Kα)

-

β is the full width at half maximum (FWHM) of the diffraction peak in radians

-

θ is the Bragg angle of the diffraction peak

-

Visualization of Processes

Logical Relationship of Thermal Decomposition

The following diagram illustrates the sequential steps involved in the thermal decomposition of hydrated this compound.

Caption: Logical flow of the thermal decomposition of hydrated this compound.

Experimental Workflow for Thermal Analysis

The diagram below outlines the typical workflow for the synthesis and thermal characterization of hydrated this compound.

Caption: Experimental workflow for synthesis and thermal analysis.

References

- 1. CN1657417A - Manufacturing method of this compound (tin dioxide) powder - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]

- 4. Crystallite Size Estimation [crystalimpact.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. How to Calculate Crystallite Size from X-Ray Diffraction (XRD) using Scherrer Method | Fatimah | ASEAN Journal of Science and Engineering [ejournal.upi.edu]

- 7. youtube.com [youtube.com]

- 8. instanano.com [instanano.com]

Metastannic acid molecular formula and molar mass.

Metastannic acid, a hydrated form of tin(IV) oxide, is an inorganic compound with significant applications in various industrial and research settings. This technical guide provides an in-depth analysis of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its primary applications. The information is intended for researchers, scientists, and professionals in drug development who may utilize tin compounds in their work.

Core Properties of this compound

This compound is typically a white, amorphous powder.[1][2][3] Its chemical formula is commonly represented as H₂O₃Sn or H₂SnO₃, with a molecular weight of approximately 168.72 g/mol .[4][5][6] It is known for its insolubility in water, alcohol, as well as acidic and alkaline solutions.[1][2][3][7] However, it can react with strong alkalis upon fusion to form metastannates.[1][2][4][8] When heated, it undergoes significant water loss.[1][2][4]

| Property | Value | Source |

| Molecular Formula | H₂O₃Sn or H₂SnO₃ | [1][3][4][5] |

| Molecular Weight | 168.72 g/mol | [4][5][6] |

| Appearance | White amorphous powder | [1][2][3] |

| Solubility | Insoluble in water, alcohol, acid, and alkali solutions | [1][2][3][7] |

| CAS Number | 13472-47-4 | [1][4] |

| Synonyms | Stannic acid, Tin hydroxide (B78521) oxide, Dihydroxyoxotin(IV) | [1][4][9] |

Experimental Protocols

Synthesis of this compound

A common method for the laboratory and industrial preparation of this compound involves the reaction of metallic tin with concentrated nitric acid.[1][4][8]

Objective: To synthesize this compound from metallic tin and concentrated nitric acid.

Materials:

Procedure:

-

Into a 50L pressurized reactor, add 28L of water.[10]

-

Add 2.5 kg of refined tin and 4.78 L of 39.9% industrial nitric acid to the reactor.[10]

-

Seal the reactor and heat the mixture, controlling the temperature to 125 ± 5 °C.[10] The reaction is carried out under a pressure of 0.9 MPa for 6 hours.[10]

-

After the reaction is complete, cool the reactor and perform a liquid-solid separation to isolate the intermediate product, this compound.[10]

-

Finally, the washed this compound is dried to obtain the final product.[10][11]

The synthesis process can be represented by the following workflow:

Removal of this compound from Gold Foils

In hydrometallurgical processes, particularly in the refining of gold from electronic scrap, this compound can form and trap gold particles.[12][13] The following protocol describes a method to remove this impurity.

Objective: To separate gold foils from a this compound precipitate.

Materials:

-

Gold-bearing this compound precipitate

-

Distilled water

-

Sodium hydroxide (lye)[12]

-

Hydrochloric acid (HCl)

-

Acetic acid[13]

-

Reaction vessel (beaker)

-

Heating plate

-

Filtration apparatus

Procedure:

-

Place the gold-bearing this compound into a reaction vessel.[12]

-

Add distilled water to just cover the material.[13]

-

Add sodium hydroxide until the pH is neutral.[13]

-

Drain the solution and allow the remaining solid mass to dry completely. Desiccating is preferred over heating.[13]

-

Once dry, add acetic acid until the reaction (fizzing) stops. This converts the tin compound to stannous acetate (B1210297).[13]

-

Slowly add hydrochloric acid in small increments until all the stannous acetate is dissolved.[13]

-

The gold foils will now be free from the tin compound and can be separated from the solution by filtration.[13]

Applications in Research and Industry

While not directly used in drug development, this compound serves as a precursor in the synthesis of other tin compounds, which may have research applications.[1] Its primary commercial uses include:

-

Flame Retardants: It is used as a flame retardant in textiles, plastics, and epoxy resins.[2][3][4]

-

Ceramics and Pigments: It acts as a colorant and is used in the manufacturing of ceramic glazes.[2][3][4]

-

Catalysis: It finds application in the manufacturing of catalysts.[1]

-

Textile Industry: It is used as a mordant in the textile industry.[2][3][4]

Further research into the properties and synthesis of this compound could lead to the development of new materials and applications.[14]

References

- 1. guidechem.com [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound [chemball.com]

- 4. This compound | 13472-47-4 [chemicalbook.com]

- 5. This compound - 13472-47-4 | VulcanChem [vulcanchem.com]

- 6. This compound | H2O3Sn | CID 427833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. vicanchem.com [vicanchem.com]

- 8. cobalt-nickel.net [cobalt-nickel.net]

- 9. americanelements.com [americanelements.com]

- 10. CN1657417A - Manufacturing method of this compound (tin dioxide) powder - Google Patents [patents.google.com]

- 11. CN1318306C - Method for preparing H2SnO3 (tin dioxide) powder - Google Patents [patents.google.com]

- 12. goldrefiningforum.com [goldrefiningforum.com]

- 13. goldrefiningforum.com [goldrefiningforum.com]

- 14. City Research Online - The manufacture and commercial applications of this compound and of tin dioxide based semiconducting materials [openaccess.city.ac.uk]

Spectroscopic Analysis of Metastannic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metastannic acid, a hydrated form of tin(IV) oxide (SnO₂·xH₂O), is a compound of significant interest in various scientific and industrial fields, including catalysis, gas sensing, and as a precursor in the synthesis of tin-based materials. A thorough understanding of its structural and vibrational properties is crucial for its application and development. This technical guide provides a detailed overview of the spectroscopic analysis of this compound using Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offering insights into its molecular structure and vibrational modes.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful tool for elucidating the molecular structure of materials. These non-destructive methods probe the vibrational modes of molecules, providing a unique spectral fingerprint. For this compound, these techniques are instrumental in identifying the presence of Sn-O bonds, hydroxyl groups (Sn-OH), and coordinated or adsorbed water molecules, which are characteristic of its hydrated nature.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. It is particularly sensitive to polar bonds, making it an excellent technique for observing O-H and Sn-O vibrations.

Raman spectroscopy , on the other hand, involves inelastic scattering of monochromatic light, usually from a laser source. The resulting shift in the energy of the scattered photons provides information about the vibrational modes. Raman spectroscopy is highly sensitive to non-polar bonds and provides complementary information to FTIR.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining high-quality and reproducible spectroscopic data. Below are generalized yet detailed protocols for the synthesis of this compound and its subsequent analysis by FTIR and Raman spectroscopy, based on established methodologies.

Synthesis of this compound

A common method for the synthesis of this compound involves the controlled reaction of metallic tin with nitric acid.

Materials:

-

Tin metal (high purity)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized water

-

Pressurized reaction vessel

Procedure:

-

Introduce a known quantity of tin metal into a pressurized reaction vessel.

-

Add a stoichiometric excess of concentrated nitric acid to the vessel.

-

Seal the vessel and heat the mixture to a temperature of approximately 125 ± 5 °C under a pressure of around 0.9 MPa.

-

Maintain the reaction for a period of 6 hours to ensure complete conversion of tin to this compound.

-

After the reaction, allow the vessel to cool to room temperature and carefully depressurize.

-

The resulting white precipitate is the intermediate this compound. Separate the solid product from the residual liquid via filtration.

-

Wash the this compound product thoroughly with deionized water to remove any unreacted acid and soluble byproducts.

-

Dry the purified this compound in an oven at a controlled temperature (e.g., 110 °C) to remove excess water without inducing significant dehydration to anhydrous tin oxide.

FTIR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the dried this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dried this compound with approximately 200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.

-

Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded prior to sample analysis and subtracted from the sample spectrum.

Raman Spectroscopy

Instrumentation:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

-

A microscope for sample visualization and laser focusing.

-

A charge-coupled device (CCD) detector.

Sample Preparation:

-

Place a small amount of the this compound powder on a clean microscope slide.

-

Gently press the powder to create a flat surface for analysis.

Data Acquisition:

-

Laser Wavelength: A 532 nm or 785 nm laser is commonly used. The choice may depend on sample fluorescence.

-

Laser Power: Use the lowest possible laser power that provides a good signal-to-noise ratio to avoid sample degradation (typically 1-10 mW at the sample).

-

Objective: A 50x or 100x objective is often used to focus the laser onto the sample.

-

Spectral Range: 100 - 4000 cm⁻¹

-

Acquisition Time and Accumulations: These parameters should be optimized to achieve a good quality spectrum (e.g., 10 seconds acquisition time with 5 accumulations).

Data Presentation and Interpretation

The following tables summarize the characteristic vibrational bands observed in the FTIR and Raman spectra of this compound and related hydrated tin oxides. The assignments are based on published literature and provide a basis for interpreting the spectra.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3400 | Broad, Strong | ν(O-H) stretching of hydrogen-bonded water molecules and Sn-OH groups[1] |

| ~1635 | Medium | δ(H-O-H) bending of adsorbed and coordinated water molecules[2] |

| 1175 - 1245 | Weak | δ(Sn-O-H) deformation of isolated surface hydroxyl groups[1] |

| 870 - 950 | Weak | δ(Sn-O-H) deformation of hydrogen-bonded surface hydroxyl groups[1] |

| ~620 | Broad, Strong | ν(Sn-O-Sn) antisymmetric stretching |

| ~550 | Broad, Strong | ν(Sn-O) stretching |

Raman Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~776 | Weak | B₂g mode of rutile SnO₂ structure |

| ~635 | Strong | A₁g mode of rutile SnO₂ structure (symmetric Sn-O stretching)[3] |

| 570-590 | Broad, Medium | Surface phonon modes, associated with hydroxyl groups and structural disorder in hydrated tin oxide[4] |

| ~476 | Weak | E_g mode of rutile SnO₂ structure |

Visualization of Experimental Workflow

The following diagram, generated using the DOT language, illustrates the general workflow for the spectroscopic analysis of this compound.

Conclusion

FTIR and Raman spectroscopy are indispensable techniques for the characterization of this compound. The complementary nature of these methods allows for a comprehensive understanding of its vibrational properties, confirming the presence of a hydrated tin oxide structure. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this important material, enabling consistent and accurate analysis critical for advancements in its various applications. Further research employing advanced techniques such as in-situ spectroscopy can provide deeper insights into the dynamic changes of this compound under different environmental and reaction conditions.

References

- 1. Tin oxide surfaces. Part 17.—An infrared and thermogravimetric analysis of the thermal dehydration of tin(IV) oxide gel - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Early Studies of Metastannic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of tin compounds has a rich history, with early investigations laying the groundwork for our modern understanding of inorganic chemistry. Among these, the discovery and characterization of metastannic acid stand out as a significant chapter. This technical guide delves into the core of the early studies on this compound, providing a detailed look at the pivotal experiments, quantitative data, and methodologies of the pioneering chemists who first described this compound. The work of Jöns Jacob Berzelius and Joseph Louis Proust is central to this narrative, as they were among the first to systematically investigate the products of the reaction between tin and nitric acid.

The Dawn of Discovery: Berzelius and the Two Forms of Stannic Acid

In the early 19th century, the Swedish chemist Jöns Jacob Berzelius was a towering figure in the world of chemistry, known for his meticulous experimental work and his contributions to the development of the atomic theory. Around 1812, Berzelius turned his attention to the oxides of tin. He observed that the reaction of metallic tin with concentrated nitric acid produced a white, insoluble powder that he termed "this compound."[1] This substance was distinct from the "stannic acid" (now often referred to as alpha-stannic acid) that could be precipitated from a solution of stannic chloride. This distinction marked the first recognition of two different forms of hydrous stannic oxide.

Proust and the Law of Definite Proportions: The Oxidation of Tin

Contemporaneously, the French chemist Joseph Louis Proust was conducting a series of experiments that would lead to his formulation of the law of definite proportions. Between 1798 and 1808, Proust meticulously analyzed various compounds, including the oxides of tin. His research, particularly his work published around 1798-1799, demonstrated that tin forms two distinct oxides, each with a fixed and constant composition. This was a crucial piece of evidence in support of his law, which states that a chemical compound always contains the same elements in the same proportions by mass.

While Proust's primary focus was on the elemental composition of the oxides, his work laid the foundation for understanding that the reaction of tin with nitric acid yielded a specific, reproducible product.

Quantitative Analysis of this compound

The first truly quantitative studies on the composition of this compound were carried out in the decades following its initial discovery. The work of French chemist Edmond Frémy, published in the "Annales de Chimie et de Physique" in 1844, provided key insights into the hydrated nature of this compound.

| Researcher | Publication Year | Substance | Analytical Data | Inferred Formula (Historical) |

| Joseph Louis Proust | c. 1798-1799 | Tin(II) Oxide | Tin: ~88.1%, Oxygen: ~11.9% | SnO |

| Joseph Louis Proust | c. 1798-1799 | Tin(IV) Oxide | Tin: ~78.8%, Oxygen: ~21.2% | SnO₂ |

| Edmond Frémy | 1844 | Air-dried this compound | Water Content: 19.8% | H₂SnO₃·H₂O (or SnO₂·2H₂O) |

Experimental Protocols

The experimental methods of the early 19th century were foundational to modern analytical chemistry. The following protocols are reconstructed based on the available historical accounts of the work of Berzelius, Proust, and their contemporaries.

Synthesis of this compound (Beta-Stannic Acid)

This procedure is based on the reaction of tin metal with concentrated nitric acid, as first described by Berzelius.

Materials:

-

Metallic tin (granulated or foil)

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Filter paper (ashless)

-

Crucible

Procedure:

-

A known weight of metallic tin is placed in a flask.

-

Concentrated nitric acid is carefully added to the tin. The reaction is vigorous and produces fumes of nitrogen dioxide. The reaction is typically carried out in a well-ventilated area or a fume hood.

-

The mixture is allowed to react until all the tin has been converted into a white precipitate of this compound. Gentle heating may be applied to ensure the completion of the reaction.[1]

-

The precipitate is then collected by filtration through a pre-weighed piece of ashless filter paper.

-

The collected precipitate is washed thoroughly with distilled water to remove any unreacted nitric acid and soluble nitrates.

-

The filter paper containing the this compound is then carefully dried. In the 19th century, this would have been done by air-drying or by gentle heating in an oven.

-

For quantitative analysis, the dried precipitate and filter paper are placed in a crucible and ignited at a high temperature. This converts the this compound to tin(IV) oxide (SnO₂).

-

Reaction: H₂SnO₃(s) → SnO₂(s) + H₂O(g)

-

-

The crucible is cooled in a desiccator and then weighed. The mass of the resulting tin(IV) oxide is used to determine the amount of tin in the original sample.

Synthesis of Stannic Acid (Alpha-Stannic Acid)

This procedure describes the preparation of the alpha-form of stannic acid from a solution of stannic chloride.

Materials:

-

Stannic chloride (SnCl₄) solution

-

Ammonia (B1221849) solution (NH₄OH) or a solution of an alkali carbonate

-

Distilled water

-

Filter paper

Procedure:

-

A solution of stannic chloride is diluted with distilled water.

-

A solution of ammonia or an alkali carbonate is slowly added to the stannic chloride solution while stirring.

-

A gelatinous white precipitate of stannic acid (alpha-stannic acid) is formed.

-

The precipitate is collected by filtration and washed with distilled water to remove any soluble salts.

-

The resulting stannic acid can then be dried for further study.

Visualizing the Experimental Workflow and Concepts

To better understand the relationships between the different forms of stannic acid and the experimental processes, the following diagrams are provided.

References

Unraveling the Structure of Metastannic Acid: A Theoretical and Computational Guide

For researchers, scientists, and professionals in drug development, understanding the molecular architecture of inorganic compounds is paramount. Metastannic acid (H₂SnO₃), a hydrated form of tin(IV) oxide, presents a complex structural landscape arising from the polymerization of stannic acid (Sn(OH)₄). This technical guide delves into the theoretical calculations that illuminate the structure of this compound, providing a foundational understanding for its application and further research.

This compound is not a simple, discrete molecule but rather a polymeric network formed through the condensation of monomeric Sn(OH)₄ units. Elucidating its precise structure experimentally is challenging due to its amorphous and variable nature. Consequently, theoretical and computational chemistry, particularly quantum chemical calculations, have become indispensable tools for predicting and understanding the intricate bonding and energetic landscape of its formation.

Theoretical Approaches to this compound Structure

The primary theoretical approach to understanding the structure of this compound involves the quantum chemical modeling of the polymerization of stannic acid, Sn(OH)₄. Computational studies have employed various methods to investigate the initial steps of this condensation process, providing insights into the formation of dimers and the characteristic Sn-O-Sn linkages that define the polymeric structure of this compound.

Key theoretical methods applied in these studies include:

-

Hartree-Fock (HF) Method: This fundamental ab initio method has been used to analyze the potential formation mechanisms of hydrated tin dioxide nanoparticles, which are essentially polymeric forms of stannic acid.

-

Møller-Plesset Perturbation Theory (MP2): This post-Hartree-Fock method accounts for electron correlation, providing more accurate energy calculations and geometric optimizations for the studied molecular models.

-

Density Functional Theory (DFT): While not explicitly detailed in the direct theoretical studies of this compound polymerization found, DFT is a powerful and widely used method for studying the electronic structure of inorganic systems and would be a suitable alternative for such investigations.

These computational approaches allow for the calculation of key structural and energetic parameters, such as bond lengths, bond angles, and the energetics of dimer formation, which are crucial for building a comprehensive model of the this compound structure.

Data Presentation: Calculated Structural and Energetic Parameters

The following tables summarize the quantitative data obtained from theoretical calculations on the initial stages of stannic acid polymerization.

| Table 1: Calculated Bond Lengths in Hydrated Tin Oxide Models | |

| Bond Type | Calculated Bond Length (nm) |

| Sn-O(II) (in Sn(OH)₄) | 0.194 |

| Sn-O(II) (in clusters) | ~0.198 |

| Sn-O(III) (in clusters) | ~0.210 |

Sn-O(II) refers to a tin-oxygen bond where the oxygen is two-coordinated (e.g., in a terminal Sn-OH group). Sn-O(III) refers to a tin-oxygen bond where the oxygen is three-coordinated (e.g., in a bridging Sn-OH-Sn group).

| Table 2: Energetics of Sn(OH)₄ Dimerization | |

| Interaction Type | Energy Characteristic |

| Hydrogen-Bonded Complex Formation | Favorable interaction |

| Condensation to form Sn-O-Sn bridge | Energetically favorable |

| Coordination Dimer Formation | Stronger interaction than hydrogen bonding |

Experimental Protocols: Computational Methodologies

The theoretical "experiments" cited in this guide are computational simulations. The methodologies employed are as follows:

1. Hartree-Fock Calculations for Dimerization Mechanisms:

-

Objective: To analyze the possible formation mechanisms of hydrated tin dioxide nanoparticles from Sn(OH)₄ monomers.

-

Computational Method: Hartree-Fock (HF) method.

-

Software Package: PC GAMESS (FireFly 8.2.0).

-

Basis Set: SBKJC valence-only basis set with effective core potential, augmented with polarization d and p functions (SBKJC(d,p)). This basis set is chosen for its ability to adequately describe systems with heavy atoms like tin and to reproduce the characteristics of hydrogen bonds.

-

Procedure:

-

The geometry of the monomeric Sn(OH)₄ molecule is optimized.

-

Various modes of interaction between two Sn(OH)₄ molecules are modeled, including the formation of hydrogen-bonded complexes, condensation reactions leading to a Sn-O-Sn bridge with the elimination of a water molecule, and the formation of a coordination dimer with a four-membered Sn-O-Sn-O ring.

-

The geometries of these dimeric structures are optimized, and their relative energies are calculated to determine the most favorable pathways for polymerization.

-

2. Møller-Plesset Calculations for Acid-Base Properties:

-

Objective: To calculate the equilibrium spatial and electronic structures of cluster models for tin dioxide nanoparticles and to assess their acid-base properties.

-

Computational Method: Second-order Møller-Plesset perturbation theory (MP2).

-

Basis Set: SBKJC valence-only basis set.

-

Procedure:

-

Molecular models for tin dioxide nanoparticles are constructed, containing 1-7 tin atoms with coordinated or constitutive water. These models include terminal (Sn-OH), bridging (Sn-OH-Sn), and bridging (Sn-O-Sn) groups.

-

The equilibrium geometries of these cluster models are calculated using the MP2 method.

-

Properties such as bond lengths and the deprotonation energy are calculated to evaluate the gas-phase acidity of the nanoparticle surface, providing insights into the reactivity of different sites within the this compound structure.

-

Mandatory Visualization: Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes in the formation of this compound as described by theoretical calculations.

Caption: Initial dimerization pathways of stannic acid (Sn(OH)₄).

Caption: A logical workflow for the theoretical calculation of this compound precursors.

Caption: Key structural motifs within the this compound polymer.

In-Depth Technical Guide to the Physical Characteristics of Amorphous Metastannic Acid Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous metastannic acid (H₂SnO₃), also known as stannic acid or hydrated tin(IV) oxide, is a versatile inorganic compound with significant potential in various scientific and industrial applications, including catalysis, gas sensing, and as a precursor for tin-based materials. In the pharmaceutical and drug development sector, its high surface area and porous nature make it a candidate for use as an excipient, carrier for active pharmaceutical ingredients (APIs), or as a component in drug delivery systems. This technical guide provides a comprehensive overview of the core physical characteristics of amorphous this compound powder, detailing the experimental protocols for their determination and presenting quantitative data in a structured format.

Synthesis of Amorphous this compound

A common and effective method for the synthesis of amorphous this compound powder involves the controlled reaction of metallic tin with nitric acid. A detailed protocol, adapted from established methodologies, is provided below.

Experimental Protocol: Synthesis

Materials:

-

Tin metal (high purity, powder or granules)

-

Nitric acid (concentrated)

-

Deionized water

-

Pressurized reaction vessel

Procedure:

-

Reaction Setup: In a pressurized reactor, combine tin metal and a dilute solution of nitric acid. A typical starting ratio is approximately 1:2 by weight of tin to 40% nitric acid solution.

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature range of 100-160°C. The reaction is typically carried out under a pressure of 0.6 to 2.0 MPa for a duration of 4 to 8 hours.

-

Product Isolation: After the reaction is complete, cool the reactor and carefully vent any residual pressure. The resulting white precipitate, which is the amorphous this compound, is separated from the liquid phase by filtration.

-

Washing and Neutralization: The collected precipitate is washed thoroughly with deionized water to remove any unreacted acid and soluble byproducts. The washing process is continued until the pH of the filtrate is neutral.

-

Drying: The washed product is then dried under vacuum at a moderate temperature (e.g., 60-80°C) to obtain a fine, white, amorphous powder.

Logical Relationship Diagram for Synthesis

Physical Characteristics

The physical properties of amorphous this compound powder are crucial for its application and performance. The following sections detail these characteristics and the methodologies used for their determination.

Appearance and Morphology

Amorphous this compound is consistently reported as a fine, white, lightweight, and often fluffy powder.[1] Its amorphous nature means it lacks a long-range ordered crystalline structure. The morphology and particle size are typically investigated using electron microscopy techniques.

Table 1: Summary of Morphological Characteristics

| Characteristic | Description |

| Appearance | White amorphous powder |

| Particle Shape | Aggregates of spherical primary particles |

| Particle Size | Typically less than 10 µm |

Objective: To visualize the surface morphology, particle size, and aggregation of the amorphous this compound powder.

Sample Preparation:

-

Dispersion: A small amount of the powder is dispersed onto a conductive carbon adhesive tab mounted on an aluminum SEM stub.

-

Coating: To prevent charging effects from the electron beam, the sample is coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.

Imaging Parameters:

-

Accelerating Voltage: 5-15 kV

-

Working Distance: 5-15 mm

-

Detection Mode: Secondary Electron (SE) for topographical imaging.

Objective: To observe the internal structure, primary particle size, and confirm the amorphous nature of the material at a higher resolution.

Sample Preparation (Drop-Casting Method):

-

Suspension: A small amount of the powder is dispersed in a volatile solvent like ethanol (B145695) or isopropanol. The suspension is then sonicated for several minutes to break up agglomerates.

-

Grid Preparation: A drop of the dilute suspension is placed onto a carbon-coated copper TEM grid.

-

Drying: The solvent is allowed to evaporate completely, leaving the dispersed particles on the grid.

Analysis:

-

Imaging Mode: Bright-field imaging to observe the overall morphology.

-

Diffraction Mode: Selected Area Electron Diffraction (SAED) is used to confirm the amorphous nature of the powder, which is indicated by diffuse, halo-like diffraction rings instead of sharp spots characteristic of crystalline materials.

Experimental Workflow Diagram

Porosity and Surface Area

The high specific surface area and porous structure are key features of amorphous this compound, making it suitable for applications requiring a large interactive surface. These properties are typically determined by gas adsorption analysis, commonly using the Brunauer-Emmett-Teller (BET) method.

Table 2: Porosity and Surface Area Data

| Parameter | Typical Value |

| Specific Surface Area (BET) | 180 - 200 m²/g |

| Porosity | Mesoporous |

Objective: To determine the specific surface area, pore volume, and pore size distribution of the amorphous this compound powder.

Instrumentation: A gas sorption analyzer.

Procedure:

-

Degassing: A known mass of the powder is degassed under vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove any adsorbed moisture and other volatile impurities from the surface.

-

Adsorption/Desorption: The degassed sample is cooled to liquid nitrogen temperature (77 K), and nitrogen gas is incrementally introduced into the sample cell. The amount of gas adsorbed at each pressure point is measured. A corresponding desorption isotherm is also typically measured by systematically reducing the pressure.

-

Data Analysis:

-

BET Surface Area: The specific surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 using the BET equation.

-

Pore Volume and Size Distribution: The total pore volume is often estimated from the amount of gas adsorbed at a relative pressure close to saturation. The pore size distribution is calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.

-

Density

The density of amorphous this compound can be reported in a few ways: true (skeletal) density, and bulk or tap density, which are important for processing and handling.

Table 3: Density Values

| Density Type | Typical Value |

| True Density | 3.9 - 5.2 g/cm³[2] |

| Bulk Density | 1.1 - 1.2 g/L |

| Tap Density | ~2.3 g/L |

Thermal Properties

The thermal stability of amorphous this compound is a critical parameter, especially for applications involving elevated temperatures. It is known to decompose upon heating, losing water and eventually forming crystalline tin(IV) oxide. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study these thermal events.

General Thermal Behavior: Decomposes upon heating.

Objective: To determine the thermal stability, decomposition temperature, and associated heat flow of amorphous this compound.

Instrumentation: A simultaneous TGA-DSC instrument is ideal, but separate instruments can also be used.

Typical Experimental Conditions:

-

Sample Mass: 5-10 mg

-

Atmosphere: Inert (e.g., Nitrogen) or Oxidative (e.g., Air) at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10°C/min is common.

-

Temperature Range: Typically from room temperature to 1000°C.

Expected Results:

-

TGA Curve: A weight loss step is expected, corresponding to the loss of water molecules (dehydration) as the this compound converts to tin(IV) oxide.

-

DSC Curve: An endothermic peak corresponding to the energy required for water removal is expected. Exothermic peaks may be observed if crystallization of the amorphous material into tin(IV) oxide occurs.

Thermal Analysis Workflow Diagram

X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction is a fundamental technique to confirm the amorphous nature of the this compound.

Objective: To verify the amorphous state of the synthesized powder.

Instrumentation: A powder X-ray diffractometer.

Data Collection Parameters:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.54 Å).

-

Scan Range (2θ): A wide range, for example, from 10° to 80°.

-

Step Size and Scan Speed: A small step size (e.g., 0.02°) and a slow scan speed are used to ensure good data quality.

Data Analysis:

-

The resulting diffractogram of an amorphous material will show a broad, diffuse hump or "halo" over a wide 2θ range, with no sharp Bragg peaks. The presence of sharp peaks would indicate some degree of crystallinity.

Conclusion

This technical guide has provided a detailed overview of the key physical characteristics of amorphous this compound powder, a material with considerable promise in various fields, including drug development. The synthesis via the reaction of tin and nitric acid yields a high-surface-area, mesoporous white powder. Its amorphous nature, morphology, porosity, and thermal behavior can be thoroughly characterized using a suite of standard analytical techniques. The provided experimental protocols serve as a starting point for researchers and scientists to evaluate and understand the properties of this material for their specific applications. The quantitative data, summarized in tables, offers a convenient reference for the expected physical properties of amorphous this compound. Further research into tuning these properties through controlled synthesis could open up new avenues for its application.

References

Distinguishing α-Stannic Acid and β-Stannic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key distinctions between α-stannic acid and β-stannic acid, two hydrated forms of tin(IV) oxide. This document outlines their synthesis, structural and physicochemical properties, and the analytical methods used for their characterization, presenting a clear framework for researchers working with tin-based compounds.

Introduction

Stannic acid, a hydrated form of tin(IV) oxide (SnO₂), exists in two primary forms: α-stannic acid and β-stannic acid (also known as metastannic acid). While chemically similar, they exhibit notable differences in their synthesis, structure, and reactivity, which are critical for their application in various fields, including catalysis, ceramics, and as precursors for organotin compounds. α-stannic acid is generally considered an amorphous and less stable form, which can transition to the more stable, microcrystalline β-stannic acid over time.[1] This guide details the fundamental differences between these two forms to aid in their identification, synthesis, and application.

Synthesis Pathways

The method of preparation is the primary determinant of whether the α or β form of stannic acid is produced. The distinct reaction pathways lead to differences in the degree of hydration, particle size, and structure.

α-Stannic Acid Synthesis: This form is typically prepared by the hydrolysis of a tin(IV) salt, such as stannic chloride (SnCl₄), with a base like sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₃).[2] The reaction is carefully controlled for pH and temperature to ensure the precipitation of the desired form.

β-Stannic Acid Synthesis: The β form is synthesized through the oxidation of metallic tin using hot, concentrated nitric acid (HNO₃).[1][3][4] This process yields a white, insoluble precipitate of β-stannic acid. An alternative method involves boiling a dilute solution of stannic chloride.[1]

Physicochemical Properties: A Comparative Analysis

The differences in the synthetic routes of α- and β-stannic acid give rise to distinct physicochemical properties. A summary of these properties is presented in the table below. It is important to note that specific values can vary depending on the precise experimental conditions.

| Property | α-Stannic Acid | β-Stannic Acid (this compound) |

| Appearance | Amorphous, gelatinous white precipitate | White, microcrystalline powder |

| General Formula | SnO₂·nH₂O (1 < n ≤ 2)[2] | SnO₂·nH₂O (n < 1)[2] |

| Solubility in Water | Generally insoluble | Insoluble[1] |

| Solubility in Acids | Soluble in concentrated acids | Soluble in hot concentrated acids[5][6] |

| Solubility in Bases | Soluble in excess NaOH solution[1] | Insoluble in excess NaOH (precipitates as sodium β-stannate)[1] |

| Particle Size | Relatively small colloidal particles[1] | Typically < 10 µm (0.5-5 µm in some preparations)[7] |

| Specific Surface Area (BET) | Data not readily available | ~180 m²/g[8] |

Experimental Protocols

Synthesis of α-Stannic Acid

This protocol describes the laboratory-scale synthesis of α-stannic acid via the hydrolysis of stannic chloride.

Materials:

-

Stannic chloride pentahydrate (SnCl₄·5H₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

-

pH meter

Procedure:

-

Prepare a 0.1 M solution of SnCl₄·5H₂O in deionized water.

-

While stirring vigorously, slowly add a 1 M solution of NaOH or NH₄OH dropwise to the stannic chloride solution.

-

Continuously monitor the pH of the mixture. Continue adding the base until the pH reaches and is maintained between 8 and 10.[2]

-

Maintain the reaction temperature between 25-40°C.[2]

-

A voluminous, white gelatinous precipitate of α-stannic acid will form.

-

Allow the precipitate to settle, then decant the supernatant liquid.

-

Wash the precipitate several times with deionized water to remove residual salts. This can be done by resuspending the precipitate in water and allowing it to settle, followed by decantation, or by centrifugation.

-

Dry the resulting α-stannic acid at a low temperature (e.g., in a desiccator over a drying agent) to avoid conversion to the β-form.

Synthesis of β-Stannic Acid

This protocol details the synthesis of β-stannic acid through the oxidation of metallic tin.

Materials:

-

Tin metal (granules or foil)

-

Concentrated nitric acid (HNO₃, ~70%)

-

Deionized water

Procedure:

-